molecular formula C21H21NO6 B214955 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B214955
M. Wt: 383.4 g/mol
InChI Key: SHINNOJGPBYLMN-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies suggest that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits significant biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of using this compound is its complex synthesis method, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in scientific research. One potential direction is to investigate its potential use as a therapeutic agent for inflammatory diseases and cancer. Another potential direction is to explore its antimicrobial properties and its potential use in the development of new antibiotics.
In conclusion, 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has shown significant potential in scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for further investigation and development in the fields of medicine and pharmacology.

Synthesis Methods

The synthesis of 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-nitro-1,5-dihydro-2H-pyrrol-2-one with hydrazine hydrate in ethanol. The resulting product is then purified through recrystallization.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in scientific research, particularly in the fields of medicine and pharmacology. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

Product Name

5-(2,5-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(4Z)-5-(2,5-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO6/c1-4-28-13-7-5-12(6-8-13)19(23)17-18(22-21(25)20(17)24)15-11-14(26-2)9-10-16(15)27-3/h5-11,18,23H,4H2,1-3H3,(H,22,25)/b19-17-

InChI Key

SHINNOJGPBYLMN-ZPHPHTNESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(NC(=O)C2=O)C3=C(C=CC(=C3)OC)OC)/O

SMILES

CCOC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=C(C=CC(=C3)OC)OC)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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